Isothiuronium

概要

説明

準備方法

AHR-1911は、10-ウンデセン-1-イルヨージドとチオ尿素の反応によって合成することができます 。この反応は通常、適切な溶媒中で反応物を還流条件下で加熱することを含みます。生成物はその後、再結晶または他の適切な方法によって精製されます 。工業生産方法では、同様の合成経路を使用することがありますが、スケールが大きく、収率と純度が最適化されます。

化学反応の分析

Hydrolysis to Thiols

Isothiouronium salts undergo base-mediated hydrolysis to yield thiols, a reaction exploited for controlled thiol release in hydrogels and drug delivery systems.

Reaction Mechanism :

This reaction is highly efficient under alkaline conditions, with sodium hydroxide or sodium metabisulfite facilitating hydrolysis .

Key Findings :

-

Hydrogels functionalized with isothiouronium groups (e.g., PEGDA-AUITB) achieved >95% conversion to thiols within 24 hours at pH 9.0 .

-

Surface isoelectric points of hydrogels increased from 4.5 to 9.0 after functionalization, enhancing adsorption of anionic drugs like diclofenac .

Alkylation and Guanidinium Formation

Isothiouronium salts participate in alkylation reactions, enabling the synthesis of guanidinium derivatives.

Rathke Synthesis :

This method is used to introduce guanidinium groups into amines, with S-methylisothiourea as a common reagent .

Applications :

-

Chelating resins with isothiouronium groups recover mercury and platinum ions from solutions via thiophilic interactions .

Redox Reactions Involving Thiols

Isothiouronium-derived thiols participate in redox reactions, forming disulfide bonds.

Case Study :

Silica particles catalyzed oxidation of thiols to disulfides with up to 95% conversion efficiency :

Mechanistic studies suggest surface-bound silyloxy radicals abstract hydrogen atoms from thiols, enabling radical recombination .

Table 1: Reaction Rates of Thiol Oxidation

| Substrate | Conversion (%) | Time (h) | Catalyst |

|---|---|---|---|

| Cysteine | 92 | 24 | Silica (50 nm) |

| Glutathione | 88 | 24 | Silica (50 nm) |

| 2-Mercaptoethanol | 95 | 24 | Silica (50 nm) |

Catalytic Enhancement

Electrochemical modulation boosts reaction rates of isothiouronium-mediated processes.

Key Insight :

-

Applying a 1 V potential increased catalytic rates by up to 100,000× in model systems, attributed to enhanced electrostatic interactions at interfaces .

Biocidal Activity

Copper-isothiouronium complexes exhibit enhanced antimicrobial properties.

Data :

-

Copper complexes of azobenzene isothiouronium salts showed 2–5× higher biocidal activity against E. coli and S. aureus compared to parent salts .

These reactions underscore isothiouronium's versatility in organic synthesis, materials functionalization, and biomedical applications. Recent advances in electrochemical catalysis and green chemistry further expand its utility in sustainable industrial processes.

科学的研究の応用

AHR-1911 has been extensively studied for its scientific research applications, including:

作用機序

AHR-1911の作用機序は、トランスペプチダーゼレベルでのタンパク質合成の阻害を含みます 。 アミノアシルtRNAのリボソームへの結合とそれに続くトランスペプチダーゼ反応を阻害することにより、タンパク質合成の伸長段階を妨げます 。 この阻害は、細胞質およびミトコンドリアのタンパク質合成の両方に影響を及ぼし、その抗腫瘍活性に貢献しています .

類似の化合物との比較

AHR-1911は、タンパク質合成に対する強力な阻害効果と、顕著な抗腫瘍特性により、チオ尿素誘導体の中でもユニークです 。類似の化合物には、以下のような他のチオプセウド尿素が含まれます。

S-(10-ウンデセン-1-イル)チオ尿素: AHR-1911と比較して、タンパク質合成の阻害が効果的ではありません.

N-フェニル-N'-(2-クロロエチル)尿素: 抗増殖活性を示しますが、選択性とメカニズムが異なります.

類似化合物との比較

AHR-1911 is unique among thiourea derivatives due to its potent inhibitory effects on protein synthesis and its significant anti-tumor properties . Similar compounds include other thiopseudoureas, such as:

S-(10-undecen-1-yl)thiourea: Less effective in inhibiting protein synthesis compared to AHR-1911.

N-phenyl-N’-(2-chloroethyl)urea: Exhibits anti-proliferative activity but with different selectivity and mechanism.

AHR-1911 stands out due to its specific mechanism of action and its effectiveness in inhibiting tumor growth .

生物活性

Isothiuronium compounds, particularly this compound salts, have garnered significant attention in recent years due to their diverse biological activities. This article explores their mechanisms of action, therapeutic potential, and relevant case studies, focusing on their antitumor and antimicrobial properties.

Overview of this compound

This compound salts are derivatives of thiourea, characterized by the presence of a positively charged nitrogen atom. They are synthesized through various methods and exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential of this compound salts as anticancer agents, particularly against melanoma and leukemia.

-

Inhibition of Oncogenic Pathways :

- This compound salts have been shown to decrease the expression of the NRAS oncogene, which is frequently mutated in melanoma. This reduction leads to increased apoptosis in cancer cells .

- A study demonstrated that allylic this compound salts exhibited cytotoxic effects with CC50 values ranging from 7 to 28 μM against various melanoma cell lines. Notably, the combination of these salts with vemurafenib resulted in a synergistic effect, enhancing their efficacy .

- Cell Cycle Dynamics :

- Anti-invasion Properties :

Case Studies

- Study on Leukemia : A comprehensive screening of this compound and quaternary salts revealed promising anticancer activity against leukemia cells. The study included quantum chemical calculations to assess the stability and energy features of these compounds, indicating that certain derivatives had lower calculated energies and higher solubility, correlating with increased biological activity .

Antimicrobial Activity

This compound compounds also demonstrate significant antimicrobial properties.

-

Antibacterial Activity :

- A series of isothiouronium salt derivatives were evaluated for their antibacterial efficacy against Gram-positive bacteria. The results indicated that these compounds exhibited comparable activity to traditional antibiotics like teicoplanin, with some derivatives showing enhanced binding affinity due to the positively charged nitrogen .

-

Biocidal Activity :

- Research on azobenzene isothiouronium salts showed that their copper complexes had superior biocidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This was attributed to improved adsorption and micellization properties compared to their parent compounds .

Data Summary

特性

CAS番号 |

22584-04-9 |

|---|---|

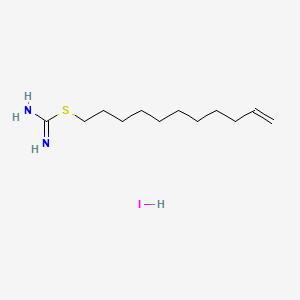

分子式 |

C12H25IN2S |

分子量 |

356.31 g/mol |

IUPAC名 |

undec-10-enyl carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H |

InChIキー |

INDZTCRIYSRWOH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCSC(=N)N.I |

正規SMILES |

C=CCCCCCCCCCSC(=N)N.I |

外観 |

Solid powder |

Key on ui other cas no. |

22584-04-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AHR 1911 AHR-1911 AHR1911 Isothiouronium Isothiuronium |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。